molecular formula C18H23NO3S B2568688 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide CAS No. 723745-37-7

4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B2568688
CAS No.: 723745-37-7
M. Wt: 333.45
InChI Key: YTAHJYLXOXRKDS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name precisely describes the molecular architecture through systematic positional notation, identifying the ethoxy group at the 4-position, methyl groups at the 2- and 5-positions of the benzene ring, and the N-(1-phenylethyl) substituent attached to the sulfonamide nitrogen. Chemical databases maintain this compound under the Chemical Abstracts Service registry number 723745-37-7, providing a unique identifier for unambiguous chemical communication.

The molecular formula C18H23NO3S reflects the precise atomic composition, encompassing eighteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. This empirical formula corresponds to a molecular weight of 333.4 grams per mole, as calculated through standard atomic mass summations. The compound maintains multiple synonymous designations in chemical literature, including 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzene-1-sulfonamide, reflecting alternative but equivalent nomenclature approaches.

Table 1: Chemical Identification Data for this compound

Property Value
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 723745-37-7
PubChem Compound Identifier 6916016
Molecular Formula C18H23NO3S
Molecular Weight 333.4 g/mol
International Chemical Identifier InChI=1S/C18H23NO3S/c1-5-22-17-11-14(3)18(12-13(17)2)23(20,21)19-15(4)16-9-7-6-8-10-16/h6-12,15,19H,5H2,1-4H3
International Chemical Identifier Key YTAHJYLXOXRKDS-UHFFFAOYSA-N

Structural Characteristics and Isomeric Considerations

The molecular structure of this compound exhibits considerable complexity through its integration of multiple aromatic and aliphatic components. The central benzenesulfonamide framework provides the core structure, with the sulfonyl group (SO2) serving as the critical linking element between the substituted benzene ring and the nitrogen-containing substituent. The ethoxy group at position 4 introduces an ether linkage that extends the molecular framework while contributing to potential hydrogen bonding interactions.

The Simplified Molecular Input Line Entry System representation (CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC(C)C2=CC=CC=C2)C) provides a linear description of the complete molecular connectivity. This notation reveals the systematic arrangement of substituents around the central benzene ring, with methyl groups positioned at the 2- and 5-positions creating a specific substitution pattern that influences molecular symmetry and potential intermolecular interactions. The N-(1-phenylethyl) group introduces an additional aromatic system connected through a chiral carbon center, creating stereochemical considerations for the overall molecular architecture.

Stereochemical analysis reveals that the 1-phenylethyl substituent contains an asymmetric carbon atom, theoretically allowing for enantiomeric forms of the compound. However, current chemical database entries do not specify particular stereochemical configurations, suggesting that synthetic preparations may yield racemic mixtures or that stereochemical purity has not been systematically characterized. The spatial arrangement of substituents creates potential for restricted rotation around certain bonds, particularly involving the sulfonamide linkage and the phenylethyl connection.

Table 2: Structural Components and Connectivity Analysis

Structural Element Position/Description Chemical Contribution
Ethoxy Group 4-position on benzene ring Electron-donating, hydrogen bonding potential
Methyl Groups 2- and 5-positions on benzene ring Steric bulk, electron-donating
Sulfonyl Group Central linking element Electron-withdrawing, coordination potential
Phenylethyl Substituent N-linked through chiral carbon Aromatic interactions, stereochemical center
Benzene Ring Central aromatic system π-electron system, substitution platform

Historical Context in Sulfonamide Chemistry

The development of sulfonamide chemistry traces its origins to the pioneering work of Gerhard Domagk at Bayer Laboratories in the early 1930s, when the first therapeutic sulfonamide, Prontosil, was discovered through systematic screening of dye compounds for antibacterial activity. This groundbreaking discovery in 1932 established sulfonamides as the first broadly effective systemic antibacterial agents, fundamentally transforming medical treatment approaches and earning Domagk the 1939 Nobel Prize in Physiology or Medicine. The historical significance of sulfonamide chemistry extends beyond its initial therapeutic applications, as these compounds became foundational structures for subsequent pharmaceutical development programs.

The evolution from simple sulfanilamide structures to complex derivatives like this compound represents decades of synthetic chemistry advancement and structure-activity relationship investigations. Early sulfonamide research focused primarily on antibacterial applications, but contemporary synthetic efforts have expanded to explore diverse substitution patterns for various biological activities. The systematic introduction of alkoxy groups, methyl substituents, and aromatic appendages demonstrates how modern medicinal chemistry approaches have sophisticatedly modified the basic sulfonamide scaffold.

Historical documentation reveals that sulfanilamide itself was first synthesized by a German chemist in 1908, but its therapeutic potential remained unrecognized until Domagk's systematic investigations two decades later. The intervening period between initial synthesis and therapeutic application illustrates the critical importance of biological screening in pharmaceutical discovery. This historical precedent continues to influence contemporary approaches to sulfonamide derivative synthesis, where structural modifications are systematically evaluated for novel biological activities.

The transformation of sulfonamide chemistry from simple dye intermediates to complex pharmaceutical scaffolds reflects broader trends in organic synthesis and drug discovery methodologies. Modern sulfonamide derivatives, including compounds with complex substitution patterns like this compound, represent the culmination of nearly a century of synthetic chemistry evolution. These contemporary structures maintain the fundamental sulfonamide functional group while incorporating sophisticated substituent arrays designed to modulate biological activity and pharmaceutical properties.

Properties

IUPAC Name

4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-5-22-17-11-14(3)18(12-13(17)2)23(20,21)19-15(4)16-9-7-6-8-10-16/h6-12,15,19H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAHJYLXOXRKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

Antitumor Activity

Research indicates that sulfonamide derivatives, including 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide, exhibit promising antitumor properties. Studies have shown that certain sulfonamides can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and colon cancers . The compound's ability to target specific cellular pathways makes it a candidate for further exploration in cancer therapy.

Enzyme Inhibition

Sulfonamides are known to act as inhibitors of key enzymes involved in metabolic processes. For instance, they have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease . The structural characteristics of this compound may enhance its efficacy as an enzyme inhibitor.

Diabetes Management

The compound has potential applications in managing Type 2 diabetes mellitus (T2DM). Research has highlighted that certain sulfonamide derivatives can inhibit α-glucosidase, an enzyme that plays a significant role in carbohydrate metabolism. By inhibiting this enzyme, these compounds can help regulate blood sugar levels .

Case Study 1: Anticancer Evaluation

A study focused on synthesizing new sulfonamide derivatives demonstrated that compounds structurally similar to this compound exhibited cytotoxic effects against various human cancer cell lines. The mechanisms of action included the induction of apoptosis and cell cycle arrest, suggesting a pathway for developing effective anticancer therapies .

Case Study 2: Enzyme Inhibition Studies

In a comparative study of several sulfonamide derivatives, researchers found that this compound showed significant inhibition of AChE and BChE activities. This finding supports its potential use in treating neurodegenerative diseases like Alzheimer’s .

Mechanism of Action

The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or altering their function. The phenylethyl group may enhance the compound’s binding affinity to its targets, while the ethoxy and methyl groups contribute to its overall stability and solubility.

Comparison with Similar Compounds

Key Compounds for Comparison:

2,5-Dimethyl-N-(1-methyl-1-phenyl-ethyl)-benzenesulfonamide (CAS 66898-06-4) Substituents: Methyl groups at 2- and 5-positions; N-(1-methyl-1-phenylethyl). Molecular Formula: C₁₇H₂₁NO₂S Molecular Weight: 303.425 g/mol Synthesis: Reported via sulfonylation of 2,5-dimethylbenzenesulfonyl chloride with 1-methyl-1-phenylethylamine.

4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide Substituents: Amino and methoxy groups at 4- and 2,5-positions; N-phenyl. Molecular Formula: C₁₄H₁₆N₂O₄S (estimated) Molecular Weight: ~316.36 g/mol (calculated) Applications: Intermediate in dye or pharmaceutical synthesis due to polar amino and methoxy groups.

Target Compound: 4-Ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide Substituents: Ethoxy (4-position), methyl (2,5-positions), and N-(1-phenylethyl). Molecular Formula: C₁₈H₂₃NO₃S (estimated) Molecular Weight: ~341.45 g/mol (calculated)

Comparative Data Table

Property Target Compound 2,5-Dimethyl-N-(1-methyl-1-phenyl-ethyl)-benzenesulfonamide 4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide
Molecular Formula C₁₈H₂₃NO₃S (estimated) C₁₇H₂₁NO₂S C₁₄H₁₆N₂O₄S (estimated)
Molecular Weight (g/mol) ~341.45 303.425 ~316.36
Key Substituents Ethoxy (4), methyl (2,5), N-(1-phenylethyl) Methyl (2,5), N-(1-methyl-1-phenylethyl) Amino (4), methoxy (2,5), N-phenyl
Lipophilicity (LogP) Higher (ethoxyl group) Moderate (methyl groups) Lower (amino and methoxy groups)
Synthetic Accessibility Moderate (chiral synthesis) High (simple alkylation) Moderate (requires amino functionalization)
Potential Applications Enzyme inhibition, drug design Intermediate in organic synthesis Dye/pharmaceutical intermediate

Research Findings and Implications

However, this may reduce aqueous solubility, necessitating formulation optimization. The amino group in the 4-amino analog increases polarity, favoring solubility but limiting membrane permeability.

Stereochemical Considerations :

  • The chiral N-(1-phenylethyl) group in the target compound may lead to enantiomer-specific biological activity, requiring asymmetric synthesis or resolution techniques.

Biological Activity

4-Ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H23NO3S
  • Molecular Weight : 333.45 g/mol
  • CAS Number : 723745-37-7

The compound features an ethoxy group, two methyl groups, and a phenylethyl substituent attached to a benzenesulfonamide backbone. Its unique structure contributes to its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that sulfonamide compounds often exhibit antimicrobial activities. A study evaluating various benzenesulfonamides reported significant antimicrobial effects against several bacterial strains. The compound this compound was specifically noted for its potential against Escherichia coli and Staphylococcus aureus, although specific MIC values for this compound were not detailed in the literature reviewed .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides have been widely studied. In a comparative analysis, compounds similar to this compound demonstrated significant inhibition of carrageenan-induced edema in rat models. Although direct data on this compound's efficacy were limited, the structural similarities suggest potential for similar activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to active sites of enzymes and inhibit their function.
  • Binding Affinity : The phenylethyl group enhances the binding affinity to biological targets, potentially increasing the compound's effectiveness in therapeutic applications.
  • Stability and Solubility : The ethoxy and methyl groups contribute to the overall stability and solubility of the compound, facilitating its bioavailability in biological systems .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial Activity (MIC)Anti-inflammatory Activity (%)
This compoundTBDTBD
4-Ethoxy-2,5-dimethylbenzenesulfonamideModerateLow
N-(1-phenylethyl)benzenesulfonamideHighModerate

This table illustrates the comparative antimicrobial and anti-inflammatory activities among related compounds. Specific values for this compound remain to be established through further research.

Case Studies and Research Findings

Several studies have highlighted the potential of benzenesulfonamides in medicinal applications:

  • Antioxidant Activity : A study indicated that certain benzenesulfonamides possess antioxidant properties comparable to Vitamin C, suggesting a broader therapeutic application spectrum .
  • In Vivo Studies : Research involving animal models has shown that related compounds effectively reduce inflammation markers, indicating a promising avenue for developing anti-inflammatory drugs based on this chemical scaffold .
  • Synthesis and Optimization : Various synthetic routes have been explored to enhance the yield and purity of sulfonamide compounds, including this compound. Continuous flow reactors have been suggested for industrial production due to their efficiency .

Q & A

Basic Question: What are the optimal synthetic routes for preparing 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide?

Answer:
The compound can be synthesized via nucleophilic substitution reactions between sulfonamide precursors and alkylating agents. A validated approach involves thermal alkylation of sulfonamides with trichloroacetimidates under reflux conditions. For example, substituting a benzenesulfonamide with a phenethyl imidate in toluene at reflux (110°C) yields structurally analogous sulfonamides in ~75–86% yields . Key steps include:

  • Stepwise addition of imidate to avoid side reactions.
  • Silica gel chromatography for purification (e.g., 30% ethyl acetate/hexanes).
  • Argon atmosphere to prevent oxidation.
    Variations in substituents (e.g., ethoxy vs. methyl groups) require adjusting reaction stoichiometry and purification protocols .

Basic Question: How is this compound characterized post-synthesis?

Answer:
Routine characterization includes:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR for verifying substituent integration (e.g., ethoxy protons at δ ~3.8–4.0 ppm, aromatic protons at δ ~7.0–7.8 ppm) .
    • ¹³C NMR to confirm carbonyl and quaternary carbon environments.
  • High-Performance Liquid Chromatography (HPLC):
    • Chiral HPLC (e.g., Chiralcel OD column) assesses enantiopurity if stereocenters are present .
  • Melting Point (mp):
    • Reported mp ranges (e.g., 74–96°C for analogous compounds) validate crystallinity .

Advanced Question: What role do substituent patterns (ethoxy, methyl, phenethyl) play in modulating biological activity?

Answer:
The ethoxy and methyl groups influence lipophilicity and steric hindrance , affecting target binding. For example:

  • Ethoxy groups enhance metabolic stability by reducing oxidative degradation.
  • Phenethyl moieties contribute to π-π stacking interactions with aromatic residues in enzymes (e.g., carbonic anhydrase) .
    Structure-activity relationship (SAR) studies on sulfonamide anticonvulsants reveal that electron-withdrawing substituents (e.g., nitro groups) improve potency, while bulky groups (e.g., phenethyl) reduce off-target effects .

Advanced Question: How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking:
    • Docking into protein targets (e.g., carbonic anhydrase) using software like AutoDock or Schrödinger Suite identifies key binding interactions (e.g., sulfonamide coordination to zinc ions) .
  • PASS Analysis:
    • Predicts biological activity spectra (e.g., anticonvulsant potential) based on structural descriptors .
  • ADMET Prediction:
    • Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity profiles.

Advanced Question: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Answer:
Challenges include:

  • Crystal Twinning: Common in sulfonamides due to flexible substituents. Mitigated by using high-resolution synchrotron data .
  • Disorder in Ethoxy Groups: Addressed via SHELXL refinement with restrained thermal parameters .
  • Data-to-Parameter Ratio: Low ratios (<15:1) are improved by collecting multiple datasets (e.g., at 100 K) to enhance completeness .

Advanced Question: How does the compound’s reactivity differ in nucleophilic vs. electrophilic environments?

Answer:

  • Nucleophilic Conditions:
    • The sulfonamide’s NH group undergoes alkylation (e.g., with iodomethane) to form N-methyl derivatives, useful in prodrug design .
  • Electrophilic Conditions:
    • Aromatic rings undergo electrophilic substitution (e.g., nitration at para positions) but are hindered by steric bulk from the phenethyl group .
  • Oxidative Stability: Ethoxy groups resist oxidation compared to methoxy analogs, as shown in accelerated stability studies (40°C/75% RH) .

Advanced Question: What analytical techniques resolve contradictions in spectral data for this compound?

Answer:

  • Contradictory NMR Peaks: Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous signals.
  • HPLC Purity Discrepancies: Combine with LC-MS to distinguish co-eluting impurities.
  • X-ray vs. DFT Structures: Compare experimental crystal structures with density functional theory (DFT)-optimized geometries to validate conformations .

Advanced Question: How is the compound’s enantiomeric excess (ee) determined and optimized?

Answer:

  • Chiral Resolution: Use chiral columns (e.g., Chiralpak IA) with heptane/isopropanol mobile phases .
  • Asymmetric Synthesis: Catalytic methods (e.g., Au(I)-catalyzed aziridine ring-opening) achieve >95% ee, as demonstrated for analogous sulfonamides .

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